molecular formula C26H26ClN3O8 B050632 Pyrindamycin A CAS No. 118292-36-7

Pyrindamycin A

Katalognummer B050632
CAS-Nummer: 118292-36-7
Molekulargewicht: 544 g/mol
InChI-Schlüssel: BOGFADYROAVVTF-MZHQLVBMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pyrindamycin A is an antibiotic produced by the strain of Streptomyces spp. It inhibits DNA synthesis and has activity against gram-positive and gram-negative bacteria . It also shows antitumor activity against murine leukemia and has stronger cytotoxic activities towards murine and human tumor cell lines, especially towards doxorubicin-resistant cells .


Synthesis Analysis

Pyrindamycin A inhibits DNA synthesis . It shows antitumor activities against murine leukemia, exhibits stronger cytotoxic activities towards murine and human tumor cell lines, and especially towards doxorubicin-resistant cells . It inhibits P388 and P388/ADR cells with the same IC50 of 3.9 μg/ml .


Molecular Structure Analysis

The molecular weight of Pyrindamycin A is 543.95. Its formula is C26H26ClN3O8 . The SMILES representation of its structure is O=C ( [C@@] (NC1=C (O)C=C2N (C (C (N3)=CC4=C3C (OC)=C (OC)C (OC)=C4)=O)C [C@@H] (CCl)C2=C15) (C)C5=O)OC .


Chemical Reactions Analysis

Pyrindamycin A is an antibiotic that inhibits DNA synthesis . It shows antitumor activities against murine leukemia, exhibits stronger cytotoxic activities towards murine and human tumor cell lines, and especially towards doxorubicin-resistant cells .


Physical And Chemical Properties Analysis

The molecular weight of Pyrindamycin A is 543.95. Its formula is C26H26ClN3O8 . The SMILES representation of its structure is O=C ( [C@@] (NC1=C (O)C=C2N (C (C (N3)=CC4=C3C (OC)=C (OC)C (OC)=C4)=O)C [C@@H] (CCl)C2=C15) (C)C5=O)OC .

Wissenschaftliche Forschungsanwendungen

  • Antitumor Activity : Pyrindamycin A and B have shown strong cytotoxic activities against both murine and human tumor cell lines, including doxorubicin-resistant cells. They demonstrated significant therapeutic effects on murine leukemia but were less effective against solid tumors. These antibiotics primarily inhibit DNA synthesis over RNA or protein synthesis (Ishii et al., 1989).

  • Antimycobacterial Properties : Pyridomycin, a structurally unique antimycobacterial cyclodepsipeptide, contains rare molecular moieties and has been extensively studied for its biosynthesis and potential therapeutic applications. The biosynthetic gene cluster for pyridomycin in Streptomyces pyridomyceticus NRRL B-2517 has been identified, providing insights into its unique structural properties (Huang et al., 2011).

  • Mechanism of Action Studies : Pyridomycin's mode of action has been studied for its potential in inhibiting specific targets like InhA, a key enzyme in tuberculosis treatment. The dual inhibition of NADH cofactor- and lipid substrate-binding pockets of InhA by pyridomycin is a unique feature that could be exploited for new therapeutic strategies (Hartkoorn et al., 2014).

  • Biosynthetic Pathways and Genetic Studies : Understanding the biosynthetic pathways of pyridomycin and related compounds like Pyrazomycin and Calcimycin has provided valuable insights into their synthesis and potential modifications for therapeutic use. Characterization of gene clusters and enzymatic functions in these pathways has laid a foundation for future genetic and biochemical investigations (Zhao et al., 2020), (Wu et al., 2010).

  • Potential in Antibiotic Resistance : Research into pyrrolomycins, a family of natural product antibiotics, has revealed their potent activity against Gram-positive bacteria and their mechanism of action as protonophores. This research opens up new avenues for tackling antibiotic resistance and understanding drug resistance mechanisms in bacteria (Valderrama et al., 2019).

Safety And Hazards

Pyrindamycin A is for research use only . It is not for use in humans . For more detailed safety and hazard information, please refer to the Safety Data Sheet .

Eigenschaften

IUPAC Name

methyl (2R,8S)-8-(chloromethyl)-4-hydroxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26ClN3O8/c1-26(25(34)38-5)23(32)18-17-12(9-27)10-30(14(17)8-15(31)20(18)29-26)24(33)13-6-11-7-16(35-2)21(36-3)22(37-4)19(11)28-13/h6-8,12,28-29,31H,9-10H2,1-5H3/t12-,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOGFADYROAVVTF-MZHQLVBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)C2=C3C(CN(C3=CC(=C2N1)O)C(=O)C4=CC5=CC(=C(C(=C5N4)OC)OC)OC)CCl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(C(=O)C2=C3[C@@H](CN(C3=CC(=C2N1)O)C(=O)C4=CC5=CC(=C(C(=C5N4)OC)OC)OC)CCl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26ClN3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00152093
Record name Duocarmycin C2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00152093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

544.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrindamycin A

CAS RN

118292-36-7
Record name Methyl (2R,8S)-8-(chloromethyl)-1,2,3,6,7,8-hexahydro-4-hydroxy-2-methyl-1-oxo-6-[(5,6,7-trimethoxy-1H-indol-2-yl)carbonyl]benzo[1,2-b:4,3-b′]dipyrrole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118292-36-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrindamycin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118292367
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Duocarmycin C2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00152093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrindamycin A
Reactant of Route 2
Pyrindamycin A
Reactant of Route 3
Pyrindamycin A
Reactant of Route 4
Pyrindamycin A
Reactant of Route 5
Pyrindamycin A
Reactant of Route 6
Pyrindamycin A

Citations

For This Compound
39
Citations
S ISHII, M NAGASAWA, Y KARIYA… - The Journal of …, 1989 - jstage.jst.go.jp
… In the previous papers1'2), wereported the fermentation, isolation, physico-chemical properties, structure elucidation including X-ray analysis of pyrindamycin A,antimicrobial activity and …
Number of citations: 51 www.jstage.jst.go.jp
DL Boger, T Ishizaki, H Zarrinmayeh… - Journal of the …, 1990 - ACS Publications
… (8) The absolute configuration of 2-6 represented herein is derived from that unambiguously established for pyrindamycin A (6)7 by X-ray and assumed for 2-5 on the basis of a …
Number of citations: 204 pubs.acs.org
ML Colgrave - 2002 - ro.uow.edu.au
… The binding of the antitumour antibiotics pyrindamycin A (duocarmycin C2) and pyrindamycin B (… Alkylation of guanine by pyrindamycin A is shown to occur only upon binding to single-…
Number of citations: 2 ro.uow.edu.au
ML Colgrave, P Iannitti-Tito, G Wickham… - Australian journal of …, 2003 - CSIRO Publishing
… The binding of the antitumor antibiotics, duocarmycin C2 (pyrindamycin A), duocarmycin C1 … ∗ Duocarmycin C2 and C1 are also referred to as pyrindamycin A and B because they were …
Number of citations: 20 www.publish.csiro.au
DL Boger, T Ishizaki, H Zarrinmayeh… - The Journal of …, 1990 - ACS Publications
… (8) The absolute configuration of 2-6 represented herein is derived from that unambiguously established for pyrindamycin A (6)7 by X-ray analysis and assumed for 2-5 based on a …
Number of citations: 140 pubs.acs.org
Y Fukuda, S Seto, H Furuta, H Ebisu, Y Oomori… - Drugs of the …, 1998 - access.portico.org
… Also in 1988, scientists at Meiji Seika reported the isolation of two new antitumor antibiotics, pyrindamycin A and B, from the culture broth of Streptomyces SF2582 (9, 10). These …
Number of citations: 2 access.portico.org
DL Boger, W Yun, S Terashima, Y Fukuda… - Bioorganic & medicinal …, 1992 - Elsevier
… In initial studies, the relative and absolute stereochemistry of pyrindamycin A (duocarmycin C,) was unambiguously established in a single-crystal X-ray structure determination3 and …
Number of citations: 87 www.sciencedirect.com
DL Boger, W Yun - Journal of the American Chemical Society, 1994 - ACS Publications
The synthesis of (+)-and e «f-(-)-CBI-TMI (3), a key analog of the naturally occurring potent antitumor antibiotics duocarmycin SA (1) and duocarmycin A (2), is disclosed and was …
Number of citations: 107 pubs.acs.org
S Nagamura, H Saito - Chemistry of Heterocyclic Compounds, 1998 - Springer
In our continuing search for biologically active compounds from microorganisms to develop new alkylating agents and other compounds that interfere with the functioning of DNA, novel …
Number of citations: 7 link.springer.com
J Boschenok - 1997 - ro.uow.edu.au
… the antitumour agent pyrindamycin A (PyA) and the oligonucleotides 5'-CGGTAATTACCG-3' and 5’-CGCGAATTCGCG-3' was studied by HPLC and ESI-MS. Pyrindamycin A is a minor …
Number of citations: 0 ro.uow.edu.au

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.